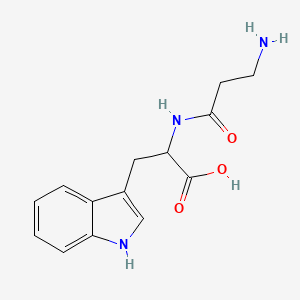

2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid

Description

2-(3-Aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid is a tryptophan-derived compound featuring an indole ring linked to a propanoic acid backbone, modified by a 3-aminopropanoylamino group at the α-carbon (Figure 1). This compound’s structure combines the aromatic properties of indole with the hydrophilic carboxylic acid and amide groups, enabling diverse interactions in biochemical systems.

Propriétés

IUPAC Name |

2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c15-6-5-13(18)17-12(14(19)20)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7,15H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBHIIZGJUBURO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide 2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoïque implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :

Formation du cycle indole : Le cycle indole peut être synthétisé par la synthèse d'indole de Fischer, qui implique la réaction de la phénylhydrazine avec un aldéhyde ou une cétone en conditions acides.

Introduction du groupe amino : Le groupe amino peut être introduit par une réaction de substitution nucléophile, où un groupe partant approprié est remplacé par une amine.

Formation de la partie acide propanoïque : Cette étape implique la formation de la chaîne latérale acide propanoïque, qui peut être réalisée par diverses méthodes, notamment l'utilisation de la synthèse d'ester malonique ou de la réaction d'addition de Michael.

Méthodes de production industrielle

La production industrielle de l'acide 2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoïque peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en mettant l'accent sur la maximisation du rendement et de la pureté tout en minimisant les coûts et l'impact environnemental. Des techniques telles que la chimie en flux continu et l'utilisation de solvants verts peuvent être employées pour atteindre ces objectifs.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'acide 2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoïque a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes et comme composé modèle pour étudier les mécanismes réactionnels.

Biologie : Le composé est étudié pour son rôle potentiel dans les processus biologiques, tels que l'inhibition enzymatique et la liaison aux récepteurs.

Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme candidat médicament pour le traitement de diverses maladies.

Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d'autres produits chimiques précieux.

Mécanisme d'action

Le mécanisme d'action de l'acide 2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut agir comme un inhibiteur de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. De plus, le composé peut interagir avec les récepteurs à la surface des cellules, modulant les voies de transduction du signal et influençant les réponses cellulaires.

Applications De Recherche Scientifique

2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mécanisme D'action

The mechanism of action of 2-(3-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Indole-Propanoyl Core

Table 1: Key Structural and Functional Differences

*Calculated based on formula C₁₃H₁₇N₃O₃.

Key Observations:

- Electron-Withdrawing Groups: Chloro-naphthoquinone (Cl-NQTrp) and nitrobenzenesulfonamido groups () enhance cytotoxicity and antimicrobial activity, likely due to increased electrophilicity .

- Bulkier Substituents : Quinazoline derivatives (e.g., 6h) exhibit higher molecular weights and improved cytotoxic profiles, attributed to enhanced target binding .

- Stereochemistry : D-Tryptophan () demonstrates distinct biological roles compared to L-forms, emphasizing the importance of chirality in activity .

Functional Group Impact on Physicochemical Properties

- Hydrophilicity vs. Lipophilicity: The carboxylic acid and amide groups in this compound promote water solubility, whereas trifluoromethylthio () and iodinated groups () increase lipophilicity, affecting membrane permeability .

- Crystal Packing and Stability :

- Sulfonamide derivatives () form hydrogen-bonded dimers and π-π interactions, enhancing crystallinity and thermal stability . In contrast, the parent compound’s lack of bulky substituents may reduce packing efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.